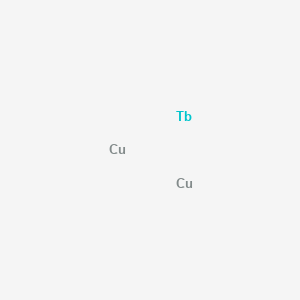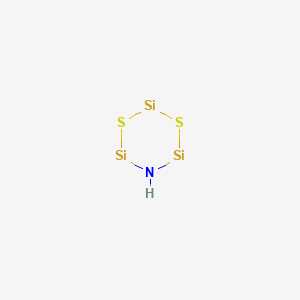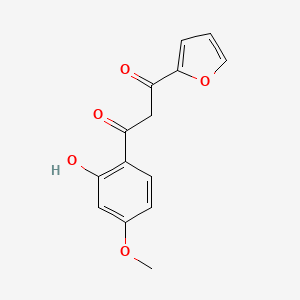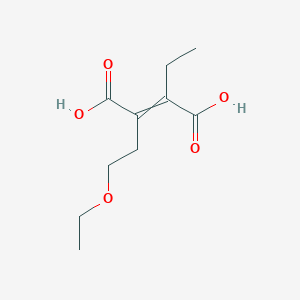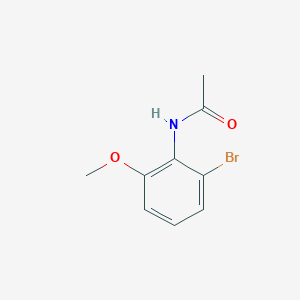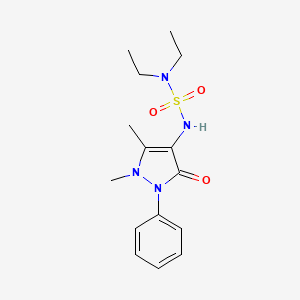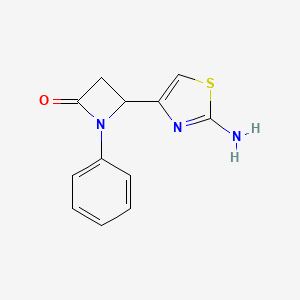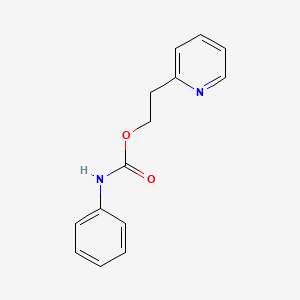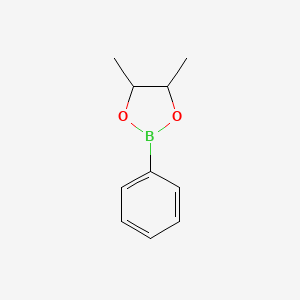
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C10H13BO2. It is a member of the dioxaborolane family, characterized by a boron atom bonded to two oxygen atoms within a five-membered ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane can be synthesized through the reaction of phenylboronic acid with 2,3-butanediol. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phenylboronic acid derivatives.
Reduction: It can be reduced to form boronic esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.
Major Products:
Oxidation: Phenylboronic acid derivatives.
Reduction: Boronic esters.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. It is employed in:
Chemistry: As a reagent in Suzuki-Miyaura coupling to form biaryl compounds.
Biology: In the synthesis of biologically active molecules.
Medicine: For the development of pharmaceutical intermediates.
Industry: In the production of polymers and advanced materials.
Mecanismo De Acción
The primary mechanism by which 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane exerts its effects is through its role as a boron-containing reagent in Suzuki-Miyaura coupling. The boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium, forming a new carbon-carbon bond. This process is crucial for the formation of biaryl compounds, which are essential in various chemical and pharmaceutical applications .
Comparación Con Compuestos Similares
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: 4,5-Dimethyl-2-phenyl-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other dioxaborolane derivatives. Its ability to participate in Suzuki-Miyaura coupling with high efficiency makes it particularly valuable in organic synthesis .
Propiedades
Número CAS |
6638-68-2 |
|---|---|
Fórmula molecular |
C10H13BO2 |
Peso molecular |
176.02 g/mol |
Nombre IUPAC |
4,5-dimethyl-2-phenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H13BO2/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
POXFUSLMTKVBAK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



